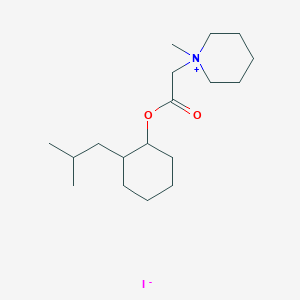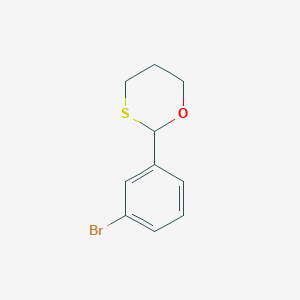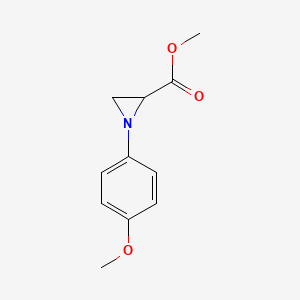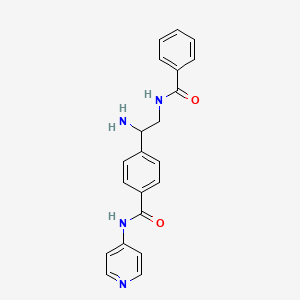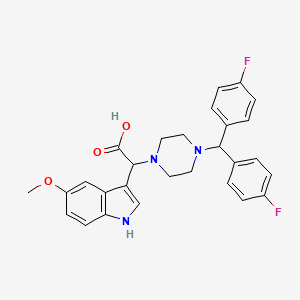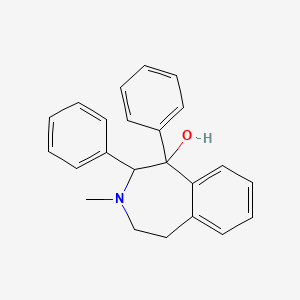
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction might start with the condensation of a phenyl-substituted amine with a ketone, followed by cyclization and reduction steps to form the benzazepine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme interactions and cellular pathways.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. This interaction can lead to changes in cellular function and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol: Lacks the methyl group at the 3-position.
3-Methyl-1,2-diphenyl-1H-3-benzazepin-1-ol: Lacks the tetrahydro structure.
Uniqueness
3-Methyl-1,2-diphenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ol is unique due to its specific substitution pattern and the presence of the tetrahydro structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
919519-09-8 |
|---|---|
Molecular Formula |
C23H23NO |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-methyl-4,5-diphenyl-2,4-dihydro-1H-3-benzazepin-5-ol |
InChI |
InChI=1S/C23H23NO/c1-24-17-16-18-10-8-9-15-21(18)23(25,20-13-6-3-7-14-20)22(24)19-11-4-2-5-12-19/h2-15,22,25H,16-17H2,1H3 |
InChI Key |
ZHBAQFBJHRJCSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(C1C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


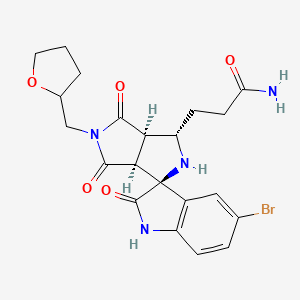
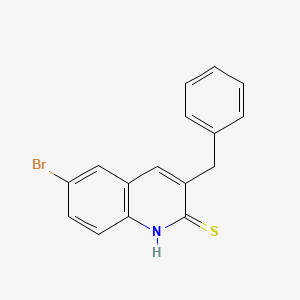
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B12627445.png)
methanone](/img/structure/B12627453.png)
![([1,2'-Binaphthalen]-3'-yl)(phenyl)methanone](/img/structure/B12627454.png)
![3-(2-chloro-5-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627465.png)
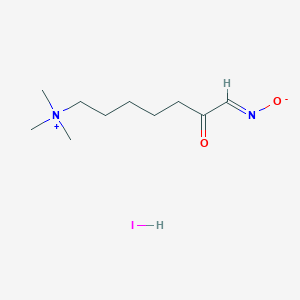
![5-Methoxy-3-[2-(3-methoxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B12627479.png)
